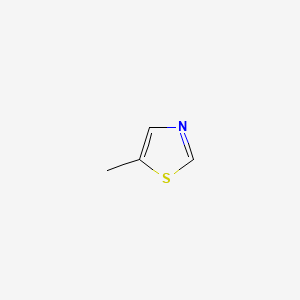

5-Methylthiazole

Overview

Description

5-Methylthiazole (5-MT) is an organic compound that has been studied extensively in recent years due to its potential applications in various fields. 5-MT is a derivative of thiazole and has been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. It has also been used in the synthesis of various pharmaceuticals, food additives, and other compounds.

Scientific Research Applications

Corrosion Inhibition

5-Methylthiazole derivatives have been studied extensively for their potential in inhibiting corrosion. Hassan et al. (2007) investigated the use of various triazole derivatives, including 5-amino-3-methylthio-1,2,4-triazole, as inhibitors for mild steel corrosion in hydrochloric acid solutions. They found these compounds to act as mixed inhibitors, significantly reducing corrosion rates (Hassan, Abdelghani, & Amin, 2007).

Mechanism of Action

Target of Action

5-Methylthiazole, a derivative of the thiazole family, is known to interact with various biological targets. Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they interact with multiple targets .

Mode of Action

It is known that molecules containing a thiazole ring, such as this compound, can behave unpredictably when they enter physiological systems . They may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that this compound may have similar solubility properties, which could influence its bioavailability.

Result of Action

Given the diverse biological activities of thiazole derivatives, it is likely that this compound could have a wide range of effects at the molecular and cellular level .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solubility of this compound in different solvents suggests that its action could be influenced by the chemical environment . .

Safety and Hazards

5-Methylthiazole is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include ensuring adequate ventilation, avoiding ingestion and inhalation, and keeping away from open flames, hot surfaces, and sources of ignition .

Future Directions

5-Methylthiazole and its derivatives have shown potential in various fields. For instance, this compound-Thiazolidinone conjugates have been discovered as potential anti-inflammatory agents . Additionally, new this compound based thiazolidinones have demonstrated antibacterial efficacy, some of which exhibited good activity against E. coli and B. cereus . These findings suggest that this compound and its derivatives could have promising applications in the development of new therapeutic agents.

Biochemical Analysis

Biochemical Properties

5-Methylthiazole is involved in several biochemical reactions, primarily due to its aromaticity and reactive positions. It interacts with various enzymes and proteins, facilitating different biochemical processes. For instance, this compound is a precursor in the biosynthesis of thiamine (vitamin B1), which is essential for carbohydrate metabolism and the normal functioning of the nervous system . The compound’s sulfur and nitrogen atoms allow it to participate in nucleophilic and electrophilic substitution reactions, making it a versatile intermediate in biochemical pathways .

Cellular Effects

This compound exhibits a range of effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound derivatives have demonstrated cytotoxic activity against various cancer cell lines, indicating their potential as antitumor agents . Additionally, the compound’s role in thiamine biosynthesis suggests its involvement in energy metabolism and neurotransmitter synthesis, impacting cellular functions such as energy production and nerve signal transmission .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound derivatives have been found to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting cytotoxic effects . The compound’s ability to participate in nucleophilic and electrophilic reactions also allows it to modulate gene expression by interacting with DNA and RNA molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions but can degrade when exposed to extreme temperatures or pH levels . Long-term studies have shown that this compound can have sustained effects on cellular functions, particularly in in vitro models of cancer, where it continues to exhibit cytotoxic activity over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as liver toxicity and neurotoxicity . Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic effect without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis of thiamine. It interacts with enzymes such as thiazole synthase and thiamine diphosphokinase, which are crucial for the conversion of this compound into thiamine monophosphate and subsequently into thiamine diphosphate . These interactions affect metabolic flux and the levels of metabolites involved in energy production and neurotransmitter synthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for different biomolecules .

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, in the context of thiamine biosynthesis, this compound is localized to the mitochondria, where it participates in the synthesis of thiamine diphosphate, a crucial cofactor for mitochondrial enzymes involved in energy metabolism .

properties

IUPAC Name |

5-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NS/c1-4-2-5-3-6-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLYUNPNLXMSXAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80189347 | |

| Record name | Thiazole, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3581-89-3 | |

| Record name | 5-Methylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3581-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazole, 5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003581893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazole, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Methylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033117 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 5-Methylthiazole?

A1: this compound has the molecular formula C4H5NS and a molecular weight of 99.15 g/mol.

Q2: Are there any spectroscopic data available for characterizing this compound?

A2: Yes, researchers frequently use techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to characterize this compound. These techniques provide information about the compound's structure and bonding. [, ]

Q3: How does the presence of the methyl group at the 5-position influence the properties of the thiazole ring in this compound?

A3: The methyl group, being electron-donating, increases the electron density of the thiazole ring. This influences its reactivity in chemical reactions and interactions with other molecules. []

Q4: How can this compound be synthesized?

A4: One method involves the reaction of sulfur with n-propylidene-methylamine at high temperatures (around 500°C). This reaction yields this compound, albeit in moderate yields (around 13.4%). []

Q5: Can this compound act as a building block for more complex molecules?

A5: Yes, it serves as a starting point for synthesizing various thiazole derivatives, including those with potential pharmaceutical applications. Researchers have used it to create compounds with anticancer and antimicrobial properties. [, , , , ]

Q6: Are there any studies on the gas-phase reactions of this compound?

A6: Yes, research has examined the photosensitized reaction of this compound with benzophenone in an aqueous alkaline solution under visible light. This reaction, aiming to mineralize this compound into less toxic ions, involves triplet-triplet energy transfer and singlet oxygen. []

Q7: What are some known biological activities of this compound derivatives?

A7: Derivatives have demonstrated promising anti-inflammatory, antimicrobial, and anticancer properties. For instance, this compound-thiazolidinone conjugates showed selective inhibition of COX-1 enzymes, a target for anti-inflammatory drugs. []

Q8: Are there any studies investigating the anticancer potential of this compound-containing compounds?

A8: Yes, ferrocenyl complexes incorporating this compound showed promising anticancer activity against the MCF-7 breast cancer cell line, comparable to cisplatin. The mechanism may involve the induction of oxidative stress in cancer cells. []

Q9: Has this compound been investigated for its potential as a DNA minor groove binder?

A9: Yes, studies have explored the DNA-binding properties of polyamides containing this compound. These polyamides exhibited sequence-selective binding in the DNA minor groove, with the this compound unit playing a role in recognizing specific base pairs. []

Q10: What is known about the metabolic fate of this compound?

A10: Research suggests that 4-methylthiazole, a close analog of this compound, can induce class alpha glutathione S-transferases in rat livers, potentially through oxidative stress mechanisms. []

Q11: Have computational methods been applied to study this compound and its derivatives?

A11: Absolutely. Molecular docking studies have been employed to understand the interactions of this compound derivatives with their biological targets. These studies help explain the observed biological activities and guide the design of new compounds. [, ]

Q12: How do structural modifications to this compound impact its biological activity?

A12: Studies have shown that even minor changes to the this compound structure can significantly alter its activity. For example, removing the methyl group or introducing substituents on the thiazole ring can lead to a loss or enhancement of activity. []

Q13: Are there any quantitative structure-activity relationship (QSAR) models available for this compound derivatives?

A13: While specific QSAR models for this compound might be limited, studies highlight the importance of substituents on the thiazole ring and the nature of the attached aromatic groups for modulating biological activities. []

Q14: Are there any applications of this compound in materials science?

A14: Research has explored the use of this compound derivatives in creating functional materials. For example, a palladium(II) complex containing a this compound unit and an electropolymerizable group was used to modify electrodes for electrochemical sensing of hydrogen peroxide. []

Q15: Have there been any studies on the formulation of this compound and its derivatives?

A15: While specific formulation studies may be limited, research emphasizes the need to improve the stability and bioavailability of this compound-based compounds. This might involve exploring different drug delivery systems and optimizing their physicochemical properties. []

Q16: What analytical techniques are commonly used to detect and quantify this compound?

A16: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is frequently used to identify and quantify this compound, particularly in studies related to food analysis and volatile organic compounds. []

Q17: Are there spectrophotometric methods available for analyzing this compound-containing compounds?

A17: Yes, researchers have developed ratio derivative spectrophotometric methods to determine the concentration of certain oxicam drugs (which are this compound derivatives) in the presence of their degradation products. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.